2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro-

Description

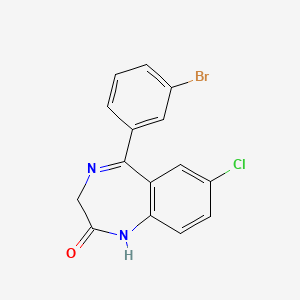

The compound 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- is a benzodiazepine derivative characterized by a 1,4-benzodiazepine core with a 3-bromophenyl substitution at position 5 and a chlorine atom at position 6. Benzodiazepines are central nervous system (CNS) depressants that modulate GABAA receptors, leading to anxiolytic, sedative, and anticonvulsant effects. The structural uniqueness of this compound lies in its 3-bromophenyl group, which distinguishes it from other benzodiazepines with phenyl, chlorophenyl, or fluorophenyl substituents.

Key structural features:

- Position 5: 3-bromophenyl group (meta-substituted bromine).

- Position 7: Chlorine atom.

- Position 1: No methyl group (unlike diazepam or diclazepam).

This substitution pattern likely influences its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, lipophilicity, and metabolic stability .

Properties

IUPAC Name |

5-(3-bromophenyl)-7-chloro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-10-3-1-2-9(6-10)15-12-7-11(17)4-5-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDJVPNYZMJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354775 | |

| Record name | 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65247-08-7 | |

| Record name | 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Cyclization: The key step involves the cyclization of the substituted benzene derivatives to form the benzodiazepine core.

Substitution Reactions: Bromine and chlorine substituents are introduced through substitution reactions using reagents like bromine and chlorine gas under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine and chlorine substituents can be replaced with other groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Effects

Research indicates that compounds in the benzodiazepine class, including 2H-1,4-Benzodiazepin-2-one derivatives, exhibit anxiolytic (anti-anxiety) effects. These effects are primarily mediated through their action on the GABA_A receptors in the central nervous system, enhancing the inhibitory neurotransmission that calms neuronal activity .

2. Sedative Properties

Similar to other benzodiazepines, this compound may possess sedative properties, making it potentially useful for treating sleep disorders. Its interaction with GABAergic systems suggests that it could help induce sleep and manage insomnia .

3. Anticonvulsant Potential

Benzodiazepines are also recognized for their anticonvulsant effects. The ability of 2H-1,4-Benzodiazepin-2-one to modulate GABA_A receptor activity may provide therapeutic benefits in conditions characterized by seizures .

Synthesis and Chemical Reactivity

The synthesis of 2H-1,4-Benzodiazepin-2-one involves several steps including nucleophilic substitutions and cyclization reactions typical for benzodiazepines. The presence of bromine and chlorine substituents in its structure may influence its reactivity and biological activity .

Case Studies

Case Study 1: Anxiolytic Activity in Animal Models

A study demonstrated that derivatives of 2H-1,4-Benzodiazepin-2-one exhibited significant anxiolytic effects in rodent models. The administration of these compounds resulted in reduced anxiety-like behavior as measured by elevated plus maze tests.

Case Study 2: Sedative Effects on Sleep Patterns

In another investigation focusing on sleep disorders, a related compound was shown to improve sleep latency and duration in subjects with insomnia. This suggests that the structural characteristics of benzodiazepines contribute to their sedative efficacy .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA_A receptor subunits, which play a crucial role in mediating the compound’s effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Key Observations:

Meta-substitution (3-bromophenyl) may reduce steric hindrance compared to ortho-substituted analogs (e.g., CDDZ), improving receptor fit .

Functional Group Influence :

- The absence of a nitro group (unlike clonazepam) suggests reduced anticonvulsant activity but possibly fewer side effects like tolerance development .

- Lack of a methyl group at position 1 (vs. diazepam) may shorten half-life due to faster hepatic metabolism .

Pharmacological and Metabolic Profiles

Target Compound :

- Receptor Affinity : Bromine's larger atomic radius may enhance hydrophobic interactions with GABAA receptor pockets, increasing binding affinity .

- Metabolism : Lacks a methyl group at position 1, making it susceptible to faster N-demethylation, leading to active metabolites with shorter half-lives .

-

- A methyl group at position 1 slows metabolism, resulting in a longer duration of action.

- 2-Chlorophenyl substitution reduces potency compared to bromine.

-

- Nitro group at position 7 enhances anticonvulsant effects but increases risk of tolerance and dependence.

Biological Activity

2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro-, commonly referred to as a benzodiazepine derivative, exhibits significant biological activity primarily through its interaction with the central nervous system (CNS). This compound is part of a larger class of benzodiazepines known for their anxiolytic, sedative, and anticonvulsant properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- is with a molecular weight of approximately 353.61 g/mol. The compound features a bicyclic structure that includes a fused benzene ring and a diazepine ring. The presence of bromine and chlorine atoms at specific positions enhances its pharmacological activity by influencing receptor binding affinity.

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic effects. In animal models, 2H-1,4-Benzodiazepin-2-one derivatives have shown reduced anxiety levels comparable to established anxiolytics like diazepam.

Sedative Properties

In addition to anxiolytic effects, this compound has demonstrated sedative properties in various studies. For instance, intraperitoneal administration in rodent models resulted in observable sedation and reduced locomotion .

Anticonvulsant Activity

Benzodiazepines are also recognized for their anticonvulsant properties. While specific data on this compound's anticonvulsant effects are sparse, related compounds have shown efficacy in seizure models by enhancing GABAergic transmission .

Metabolism and Excretion

The metabolism of 2H-1,4-Benzodiazepin-2-one involves biotransformation processes such as hydroxylation and conjugation. Studies have identified multiple metabolites excreted in urine following administration in animal models . Understanding these metabolic pathways is essential for evaluating the pharmacokinetics and potential toxicity of the compound.

Comparative Analysis with Related Compounds

A comparison with other benzodiazepine derivatives highlights unique aspects of 2H-1,4-Benzodiazepin-2-one:

| Compound Name | Molecular Formula | Biological Activity | Key Findings |

|---|---|---|---|

| Diazepam | C16H13ClN2O | Anxiolytic | Well-studied; enhances GABA_A receptor activity |

| Brotizolam | C15H12BrN3O | Anxiolytic/Sedative | Similar mechanism; effective in reducing anxiety |

| Nordazepam | C15H11ClN2O | Anxiolytic | Active metabolite; long half-life |

Case Studies

Several case studies have examined the effects of related benzodiazepines on anxiety and sedation:

- Study on Brotizolam : This study demonstrated significant anxiolytic effects in patients with anxiety disorders when administered Brotizolam (a related compound), suggesting that similar mechanisms may apply to 2H-1,4-Benzodiazepin-2-one derivatives.

- Animal Model Research : Research involving various benzodiazepine derivatives indicated that modifications in chemical structure could lead to variations in potency and side effect profiles. This underscores the importance of structure-activity relationships in developing new anxiolytic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 5-(3-bromophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically begins with halogenated benzophenone precursors. For example, intermediate (2-methylamine-5-chlorobenzophenone) is synthesized via nucleophilic substitution or Friedel-Crafts acylation. Subsequent cyclization under basic conditions (e.g., triethylamine or pyridine) forms the benzodiazepine core. Acylation with 3-bromophenylacetyl chloride introduces the bromophenyl group. Critical steps include purification via recrystallization or column chromatography to isolate intermediates .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 65–70 | ≥95% |

| Acylation | 3-Bromophenylacetyl chloride, Et₃N, THF | 55–60 | ≥90% |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its intermediates?

- Methodological Answer :

- NMR (¹H/¹³C) : Identifies substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, carbonyl signals at ~170 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 376.02 for C₁₆H₁₁BrClN₂O).

- X-ray Crystallography : Resolves stereochemistry and ring conformation in crystalline intermediates .

Q. What are the standard protocols for assessing purity and stability during synthesis?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phase (acetonitrile/water with 0.1% TFA). Stability studies under accelerated conditions (40°C/75% RH for 14 days) identify degradation products (e.g., dehalogenation or hydrolysis of the lactam ring) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the acylation step?

- Methodological Answer :

- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acylating agent.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) to improve solubility of intermediates.

- DOE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, stoichiometry, and reaction time .

- Case Study : Switching from THF to DMF increased acylation yields from 55% to 72% due to improved solubility of the bromophenyl precursor .

Q. How should contradictory biological activity data (e.g., receptor binding vs. in vivo efficacy) be resolved?

- Methodological Answer :

- Binding Assay Validation : Confirm receptor affinity using radioligand displacement (e.g., [³H]-flunitrazepam for GABAₐ receptors).

- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out rapid metabolism in vivo.

- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration in animal models .

Q. What strategies enable comparative analysis of this compound with structurally related benzodiazepines (e.g., diazepam or clonazepam)?

- Methodological Answer :

- SAR (Structure-Activity Relationship) Studies : Systematically modify substituents (e.g., replacing Br with F or Cl) and test receptor selectivity.

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in GABAₐ receptor subtypes.

- In Silico ADMET : Predict bioavailability and toxicity using QSAR models .

- Key Finding : The 3-bromophenyl group confers higher lipophilicity (logP = 2.8) compared to diazepam (logP = 2.4), enhancing blood-brain barrier penetration .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.